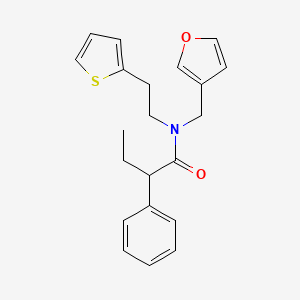

N-(furan-3-ylmethyl)-2-phenyl-N-(2-(thiophen-2-yl)ethyl)butanamide

Description

N-(furan-3-ylmethyl)-2-phenyl-N-(2-(thiophen-2-yl)ethyl)butanamide is a synthetic amide derivative featuring a butanamide backbone substituted with a phenyl group, a furan-3-ylmethyl group, and a thiophen-2-yl ethyl group. Its structure combines aromatic (phenyl), oxygen-containing heterocyclic (furan), and sulfur-containing heterocyclic (thiophene) moieties, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-2-phenyl-N-(2-thiophen-2-ylethyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO2S/c1-2-20(18-7-4-3-5-8-18)21(23)22(15-17-11-13-24-16-17)12-10-19-9-6-14-25-19/h3-9,11,13-14,16,20H,2,10,12,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMXZZIVBQBBJPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N(CCC2=CC=CS2)CC3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the furan-3-ylmethyl and thiophen-2-yl ethyl groups. These groups are then coupled with the phenylbutanamide core through amide bond formation reactions. Common reagents used in these reactions include coupling agents like DMT/NMM/TsO or EDC, and the reactions are often carried out under microwave-assisted conditions to enhance efficiency.

Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like KMnO₄ or CrO₃ can be used to oxidize the furan ring.

Reduction: LiAlH₄ or NaBH₄ can be employed for the reduction of carbonyl groups.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Oxidation of the furan ring can lead to the formation of furan-3-carboxylic acid derivatives.

Reduction: Reduction of the amide group can yield the corresponding amine.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity can be explored for potential use in drug discovery and development.

Medicine: The compound may have therapeutic properties that could be investigated for treating various diseases.

Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets and pathways. For example, if used as a drug, it might interact with specific receptors or enzymes, leading to a biological response. The exact molecular targets and pathways would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural features can be compared to related molecules in the evidence, focusing on functional groups, synthesis methods, and biological activity.

Structural Analogues

N-[4-(Diethylamino)phenyl]-2-[2-(thiophen-2-yl)ethyl]furan-3-carboxamide (Compound 47i) Structure: Shares the thiophen-2-yl ethyl and furan-3-yl groups but replaces the phenyl and butanamide backbone with a diethylamino-phenyl and carboxamide group. Synthesis: Prepared via HBTU/DIPEA-mediated coupling in DMF (3-day reaction time) .

N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine () Structure: Contains dual thiophen-2-yl ethyl groups linked to a naphthalene-amine scaffold.

Piperazinylquinolone Derivatives with Thiophene Substituents () Structure: Quinolones modified with 5-(methylthio)thiophen-2-yl groups (e.g., N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] derivatives). Biological Activity: Exhibit enhanced antibacterial activity against multidrug-resistant Staphylococcus aureus due to thiophene’s electron-rich sulfur atom, which may improve membrane penetration .

Comparative Analysis

Key Observations

Thiophene Role : Thiophen-2-yl groups in analogs (e.g., ) enhance antibacterial activity, likely via improved membrane interaction or enzyme inhibition. The target compound’s thiophene moiety may similarly contribute to bioactivity .

Furan vs.

Synthesis Challenges : Steric hindrance from the N-(furan-3-ylmethyl) and N-(thiophen-2-yl ethyl) groups could complicate amide bond formation, requiring optimized conditions (e.g., extended reaction times or elevated temperatures) .

Notes

- Gaps in Evidence: No direct studies on the target compound were found; comparisons rely on structural analogs.

- Research Opportunities : Prioritize synthesis, crystallography (using SHELX programs ), and antimicrobial assays to validate inferred properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.